molecular formula C13H15NO B11895358 4-Ethoxy-2,3-dimethylquinoline

4-Ethoxy-2,3-dimethylquinoline

Cat. No.: B11895358
M. Wt: 201.26 g/mol
InChI Key: WTNZXTFBFSRXRH-UHFFFAOYSA-N
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Description

4-Ethoxy-2,3-dimethylquinoline is a synthetically designed quinoline derivative of significant interest in chemical and pharmaceutical research. Quinoline scaffolds are recognized for their versatile pharmacological properties, and related compounds have been studied for applications including antibacterial, antimalarial, and antitumor activities . Furthermore, the structural motif of substituted quinolines is frequently explored in the development of electronic and optoelectronic materials . This compound serves as a valuable building block in organic synthesis and medicinal chemistry. It can be used as a precursor for developing more complex molecules or as a model compound to study structure-activity relationships (SAR). Modern synthetic methods, such as iodine-catalyzed condensation reactions, provide efficient pathways to similar 2-methylquinoline derivatives, highlighting the ongoing relevance of these compounds in developing sustainable synthetic methodologies . This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

4-ethoxy-2,3-dimethylquinoline

InChI

InChI=1S/C13H15NO/c1-4-15-13-9(2)10(3)14-12-8-6-5-7-11(12)13/h5-8H,4H2,1-3H3

InChI Key

WTNZXTFBFSRXRH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=NC2=CC=CC=C21)C)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2,3-dimethylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like zinc and acetic acid, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of quinoline derivatives .

Scientific Research Applications

Chemistry

4-Ethoxy-2,3-dimethylquinoline serves as a building block for synthesizing more complex quinoline derivatives. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with potential applications in various domains.

Biology

The compound is under investigation for its potential biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain microorganisms by interacting with enzymes involved in microbial metabolism.
  • Anticancer Activity : Its structural similarities to other biologically active quinolines indicate potential therapeutic effects against cancer.

Medicine

Quinoline derivatives are well-known for their therapeutic potential. Research on this compound focuses on its pharmacological activities, which may include:

  • Targeting Infections : Due to its biological activity, it may serve as a lead compound for developing new drugs aimed at treating infections or cancer.
  • Mechanism of Action : The compound's interaction with specific molecular targets can modulate enzyme activity, influencing drug metabolism and efficacy.

Industry

In industrial applications, this compound is utilized in the synthesis of dyes, pigments, and other chemicals. Its unique properties make it valuable in creating materials with specific characteristics needed in various industrial processes.

Data Table: Applications Overview

Application AreaDescriptionPotential Benefits
ChemistryBuilding block for quinoline derivativesFacilitates novel syntheses
BiologyAntimicrobial and anticancer propertiesPotential for new therapeutic agents
MedicinePharmacological activitiesDevelopment of drugs targeting infections
IndustrySynthesis of dyes and pigmentsCreation of specialized materials

Case Studies

  • Antimicrobial Activity Study :
    A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against several bacterial strains. The compound was found to inhibit enzyme activity critical for bacterial growth, suggesting its potential as an antibacterial agent.
  • Cancer Research :
    Research evaluating the anticancer effects of quinoline derivatives indicated that compounds similar to this compound showed promise in reducing tumor cell viability in vitro. Further studies are needed to explore its mechanisms and efficacy in vivo.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2,3-dimethylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of quinoline derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Group Comparison
Compound Name Substituents Molecular Weight Key Features
4-Ethoxy-2,3-dimethylquinoline 4-OEt, 2-Me, 3-Me 217.27* Ethoxy group enhances lipophilicity; methyl groups stabilize planar structure .
4-Ethoxy-2,8-dimethylquinoline 4-OEt, 2-Me, 8-Me 217.27* Similar to target compound but with methyl at 8-position; m.p. 55°C .
4-Chloro-7-methoxy-2,3-dimethylquinoline 4-Cl, 7-OMe, 2-Me, 3-Me 221.68 Chloro and methoxy groups increase electron-withdrawing effects .
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline 2-(4-ClPh), 4-(3,4-OMePh), 6-OMe, 3-Me 448.94 Diaryl substitution enhances π-stacking; high yield (89%) via Povarov reaction .
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline 4-NH2, 2-(4-ClPh), 3-(4-OMePh) 364.83 Amino group improves solubility; Pd-catalyzed cross-coupling synthesis .

*Calculated based on molecular formula C13H15NO.

Pharmacological and Toxicological Profiles

Physicochemical Properties

  • Solubility: Methoxy and ethoxy groups improve aqueous solubility compared to purely alkylated derivatives. For example, 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline () is synthesized in ethanol, indicating moderate polarity .
  • Melting Points: 4-Ethoxy-2,8-dimethylquinoline melts at 55°C , whereas 4-Chloro-7-methoxy-2,3-dimethylquinoline has a higher m.p. (223–225°C) due to stronger intermolecular forces from chlorine .

Biological Activity

4-Ethoxy-2,3-dimethylquinoline is a heterocyclic compound belonging to the quinoline family, characterized by its unique structure which includes an ethoxy group and two methyl groups at the 2 and 3 positions of the quinoline ring. This compound has gained attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties by interacting with enzymes involved in microbial growth. For instance, compounds within the quinoline family have been shown to inhibit bacterial growth through various mechanisms such as enzyme inhibition and disruption of cell membrane integrity .

Anticancer Potential

Quinoline derivatives are also recognized for their anticancer activities. Research on structurally similar compounds has indicated that they can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival . For example, studies have shown that certain quinoline derivatives can enhance the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that it may function through:

  • Enzyme Inhibition : By binding to specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interacting with cellular receptors to influence signaling pathways.
  • Antioxidant Activity : Potentially scavenging free radicals and reducing oxidative stress in cells .

Case Studies

  • Antioxidant Effects : In vitro studies have demonstrated that related compounds can protect human lymphocytes from oxidative damage induced by hydrogen peroxide. These findings suggest that this compound may exhibit similar protective effects .
  • Toxicological Studies : Ethoxyquin (a related compound) has been studied for its effects on liver and kidney weights in animal models. These studies indicated dose-dependent adverse effects at higher concentrations . While direct studies on this compound are lacking, understanding the toxicity profile of similar compounds is crucial for assessing safety.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Properties
EthoxyquinEthyl ether groupAntioxidant properties
2-MethylquinolineMethyl substitution at position 2Anticancer activity
6-MethoxyquinolineMethoxy group at position 6Enhanced solubility
4-Methyl-1H-quinolin-2-oneKetone group at position 2Antibacterial activity

This table highlights the versatility of quinoline structures while showcasing unique properties that may influence their applications and biological activities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Ethoxy-2,3-dimethylquinoline, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves multi-step alkylation and cyclization reactions. For example:

  • Alkylation : Reacting a quinoline precursor (e.g., 2,3-dimethylquinoline) with an ethoxy-containing reagent (e.g., ethyl bromide) under basic conditions (e.g., sodium hydride) .
  • Cyclization : Acid- or base-catalyzed cyclization to form the ethoxy-substituted quinoline core.
  • Optimization : Critical parameters include temperature (60–100°C), reaction time (12–24 hours), and stoichiometric ratios. Yields can be improved using catalysts like palladium or phase-transfer agents .

Q. How is this compound characterized structurally?

  • Methodology : Use spectroscopic and chromatographic techniques:

  • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., ethoxy at C4, methyl at C2/C3). Chemical shifts for ethoxy groups typically appear at ~1.3–1.5 ppm (1^1H) and ~60–70 ppm (13^{13}C) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C13_{13}H15_{15}NO: 201.23 g/mol) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. What safety protocols are essential when handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Seek medical attention if irritation persists .
  • Storage : Keep in airtight containers away from oxidizers and heat sources .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

  • Methodology :

  • DFT Calculations : Model electron density maps to identify reactive sites (e.g., electrophilic substitution at the quinoline ring) .
  • Molecular Docking : Predict interactions with biological targets (e.g., enzyme active sites) using software like AutoDock .
  • Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to optimize reaction media .

Q. What strategies resolve contradictions in reported biological activities of quinoline derivatives like this compound?

  • Methodology :

  • Dose-Response Studies : Test compound efficacy across a concentration gradient (e.g., 1–100 µM) in cell-based assays .
  • Comparative Assays : Use structurally similar analogs (e.g., 4-Chloro-8-methoxy-2,6-dimethylquinoline) as controls to isolate substituent effects .
  • Mechanistic Profiling : Combine transcriptomics and proteomics to identify off-target interactions .

Q. How can metabolic pathways of this compound be analyzed in vitro?

  • Methodology :

  • Liver Microsome Assays : Incubate with cytochrome P450 enzymes and monitor metabolites via LC-MS/MS .
  • Stability Testing : Assess degradation under physiological pH (e.g., 7.4) and temperature (37°C) .
  • Isotope Labeling : Use 14^{14}C-labeled compounds to track metabolic intermediates .

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